molecular formula C8H10BrN B040971 1-(2-Bromophenyl)ethylamine CAS No. 113899-55-1

1-(2-Bromophenyl)ethylamine

Cat. No.: B040971
CAS No.: 113899-55-1
M. Wt: 200.08 g/mol
InChI Key: DSAXBVQQKYZELF-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)ethylamine (CAS: 113899-55-1) is an aromatic amine featuring a bromine substituent at the ortho position of the phenyl ring and an ethylamine side chain. Structurally, it consists of a benzene ring with a bromine atom at position 2 and an ethyl group (-CH2CH2NH2) attached to the same carbon . Its molecular formula is C8H10BrN (MW: 200.08 g/mol), with a density of 1.577 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)ethylamine can be synthesized through several methods. One common approach involves the bromination of phenethylamine. The reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled temperatures to ensure selective bromination at the ortho position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1-(2-Bromophenyl)ethylamine has garnered attention in various scientific domains:

Chemistry

  • Building Block : It serves as a crucial intermediate in synthesizing complex organic molecules and pharmaceuticals. Its unique structure allows for the formation of diverse derivatives with tailored properties.

Biology

  • Biological Activity : Research indicates that this compound exhibits potential pharmacological properties. It has been investigated for its effects on neurotransmitter systems, particularly its interaction with serotonin and dopamine receptors. These interactions suggest possible applications in treating mood disorders and other psychiatric conditions.

Medicine

  • Therapeutic Potential : The compound is being explored for its potential therapeutic effects as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives may have implications in developing treatments for neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Neurotransmitter Interaction : A study focused on the compound's binding affinity to serotonin receptors indicated that derivatives could selectively modulate neurotransmission, offering insights into potential treatments for depression and anxiety disorders.
  • Synthetic Pathways : Research published in synthetic organic chemistry journals describes innovative methodologies for synthesizing this compound, emphasizing its utility in producing novel pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)ethylamine involves its interaction with biological targets, such as enzymes and receptors. The bromine atom’s presence can enhance the compound’s binding affinity and specificity towards certain molecular targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Positional Isomers: Ortho, Meta, and Para Substitution

The position of bromine on the phenyl ring significantly influences electronic and steric properties:

Property 1-(2-Bromophenyl)ethylamine (Ortho) 1-(4-Bromophenyl)ethylamine (Para) 1-(3-Bromophenyl)ethylamine (Meta)
CAS Number 113899-55-1 24358-62-1 74702-93-5
Molecular Formula C8H10BrN C8H10BrN C9H12BrN (branched chain)
Boiling Point 253°C 140–145°C (30 mmHg) Not reported
Density 1.577 g/cm³ 1.567 g/cm³ Not reported
Chirality Effects Steric hindrance at ortho position Reduced steric bulk, enhanced electronic effects Moderate steric interference

Key Findings :

  • Ortho isomer exhibits pronounced steric hindrance due to proximity between bromine and the ethylamine group, influencing its reactivity in chiral synthesis .
  • Para isomer demonstrates stronger electronic effects (bromine’s electronegativity), making it suitable for applications requiring electron-withdrawing groups .

Chain Length and Structural Modifications

Varying the alkyl chain or incorporating cyclic structures alters physicochemical and functional properties:

Compound Structure Molecular Weight Key Features
This compound Phenyl + ethylamine 200.08 g/mol Balanced steric/electronic profile
1-(2-Bromophenyl)propan-1-amine Phenyl + propylamine 214.1 g/mol Increased hydrophobicity
1-(2-Bromophenyl)cyclohexan-1-amine Cyclohexyl + ethylamine 254.17 g/mol Enhanced rigidity for coordination chemistry

Key Findings :

  • Cyclohexyl analog introduces conformational rigidity, making it advantageous in metal-ligand complexes for catalysis .

Comparison with Naphthyl and Pyridyl Analogs

Substituting phenyl with naphthyl or pyridyl groups modifies steric and electronic behavior:

Compound Aromatic Group Application Performance vs. This compound
1-(2-Naphthyl)ethylamine Naphthyl Chiral auxiliary in β-lactam synthesis Comparable diastereoselectivity
1-(2-Pyridyl)ethylamine Pyridyl Ligand in chromium complexes Prefers equatorial conformation in coordination
1-Phenylethylamine Phenyl Chiral auxiliary Lower steric hindrance than bromophenyl analogs

Key Findings :

  • Naphthyl analogs exhibit similar efficacy as chiral auxiliaries but require careful positioning (2-naphthyl > 1-naphthyl) .
  • Pyridyl derivatives enable stable metal coordination due to nitrogen’s lone pairs, unlike bromophenyl analogs, which rely on halogen bonding .

Chirality and Stereochemical Impact

This compound’s chirality arises from the asymmetric carbon in the ethylamine chain. Studies on related compounds reveal:

  • Enantioselectivity : Para-substituted analogs (e.g., (S)-1-(4-Methoxyphenyl)ethylamine) show high demand in neurological drug synthesis due to enantiopure configurations .
  • Diastereoselectivity : Ortho-bromo substitution reduces conformational flexibility, enhancing stereoselectivity in reactions like Staudinger cycloaddition .

Biological Activity

1-(2-Bromophenyl)ethylamine, also known as 2-bromo-phenethylamine, is an organic compound with the molecular formula C8_8H10_{10}BrN. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to various receptor interactions and therapeutic applications. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Basic Information

PropertyValue
Molecular FormulaC8_8H10_{10}BrN
Molecular Weight200.08 g/mol
Boiling Point248.5 °C
Melting Point143-146 °C
CAS Number113899-55-1

Structure

The compound features a bromine atom attached to the phenyl group of the ethylamine structure, which influences its reactivity and biological interactions.

Receptor Binding Affinity

This compound has been studied for its binding affinity to various biological targets, particularly neurotransmitter receptors. Research indicates that it interacts with:

  • Dopamine receptors : Exhibiting potential dopaminergic activity, which may have implications for neurological disorders.
  • Serotonin receptors : Influencing mood regulation and potentially serving as an antidepressant agent.
  • Adrenergic receptors : Affecting cardiovascular responses.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. The compound may act as a partial agonist or antagonist depending on the receptor type and cellular context.

Case Study: Neuropharmacological Effects

A study conducted by researchers at the University of Groningen examined the neuropharmacological effects of this compound in animal models. The findings suggested that administration of the compound resulted in:

  • Increased locomotor activity : Indicative of stimulant effects similar to amphetamines.
  • Altered serotonin levels : Suggesting a role in mood enhancement.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally related compounds was performed.

CompoundDopaminergic ActivitySerotonergic ActivityAdrenergic Activity
This compoundModerateHighLow
PhenethylamineHighModerateModerate
2-BromophenethylamineLowHighHigh

Synthesis and Derivatives

This compound can be synthesized through various methods, including:

  • Bromination of phenethylamine : A straightforward method involving electrophilic substitution.
  • Multicomponent reactions : Offering a more efficient synthetic route with potential for generating diverse derivatives.

Derivative Studies

Research into derivatives of this compound has revealed enhanced biological activities. For example, modifications at the ethylamine side chain have shown improved receptor selectivity and potency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2-Bromophenyl)ethylamine, and what intermediates are critical for its purity?

Methodological Answer: this compound is typically synthesized via the reduction of 2-(2-bromophenyl)ethyl nitriles. For example, 2-Bromophenylacetonitrile (CAS 259969) is reduced using catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) to yield the primary amine . Key intermediates like the nitrile must be purified via column chromatography (silica gel, hexane/ethyl acetate) to avoid side products such as secondary amines or unreacted starting material. The hydrochloride salt form (CAS 1187928-17-1) is often preferred for stability .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR is critical for confirming the ethylamine chain and bromophenyl substitution. Expected signals: δ ~3.1 ppm (CH₂NH₂), δ ~1.3 ppm (CH₃ in ethyl group), and aromatic protons at δ ~7.2–7.8 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (e.g., 200.08 g/mol for the free base) .
  • X-ray Crystallography : Used for resolving stereochemistry in chiral derivatives (e.g., hydrochloride salts) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for chiral applications?

Methodological Answer: Enantioselective synthesis requires chiral catalysts or auxiliaries. For example:

  • Chiral Resolution : Use (R)- or (S)-mandelic acid to resolve racemic mixtures via diastereomeric salt formation .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation of prochiral nitriles or imines .
  • Diastereoselectivity : In Staudinger cycloadditions, this compound derivatives act as auxiliaries, though selectivity varies with substituents (e.g., naphthyl vs. phenyl groups) .

Q. How do conflicting reports on the compound’s reactivity in cross-coupling reactions arise, and how can they be resolved?

Methodological Answer: Contradictions in Suzuki-Miyaura or Buchwald-Hartwig reactions often stem from:

  • Bromine Lability : The 2-bromo substituent may undergo unintended elimination under basic conditions. Mitigation: Use milder bases (e.g., K₂CO₃ instead of t-BuOK) .
  • Amine Coordination : The ethylamine group can deactivate palladium catalysts. Solution: Protect the amine as a tert-butyl carbamate (Boc) before coupling .
  • Steric Effects : The ortho-bromo group hinders access to the aryl ring. Workaround: Employ bulky ligands (e.g., XPhos) to enhance catalytic efficiency .

Q. What strategies improve the compound’s stability in aqueous or oxidative conditions for biological studies?

Methodological Answer:

  • Salt Formation : Hydrochloride salts (CAS 1187928-17-1) enhance stability and reduce hygroscopicity .
  • Derivatization : Acylation (e.g., acetyl or trifluoroacetyl groups) protects the amine from oxidation .
  • Storage : Use inert atmospheres (Argon) and desiccants (silica gel) to prevent degradation .

Q. Methodological Challenges & Solutions

Q. How can researchers address low yields in large-scale syntheses of this compound?

Methodological Answer:

  • Optimized Reduction : Replace LiAlH₄ with safer alternatives (e.g., NaBH₄/I₂) for nitrile reduction .
  • Continuous Flow Chemistry : Enhances reproducibility and reduces side reactions in multi-step syntheses .
  • Byproduct Analysis : Use GC-MS to identify impurities (e.g., dehalogenated byproducts) and adjust reaction conditions .

Q. What computational tools are effective in predicting the compound’s reactivity in drug-discovery pipelines?

Methodological Answer:

  • DFT Calculations : Model transition states for bromine substitution or amine participation in hydrogen bonding .
  • Molecular Docking : Predict interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina .
  • QSAR Models : Correlate substituent effects (e.g., bromine position) with antimicrobial or receptor-binding activity .

Properties

IUPAC Name

1-(2-bromophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAXBVQQKYZELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396933
Record name 1-(2-Bromophenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113899-55-1
Record name 1-(2-Bromophenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromophenyl)ethan-1-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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